7-bromo-1-methyl-1H-indole-3-sulfonamide
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Overview
Description
7-Bromo-1-methyl-1H-indole-3-sulfonamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This particular compound features a bromine atom at the 7th position, a methyl group at the 1st position, and a sulfonamide group at the 3rd position of the indole ring.
Preparation Methods
The synthesis of 7-bromo-1-methyl-1H-indole-3-sulfonamide typically involves several steps:
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the 3-position of the indole ring with sulfonyl chlorides in the presence of a base like triethylamine.
Industrial production methods often involve optimizing these steps to achieve high yields and purity, using scalable reaction conditions and efficient purification techniques .
Chemical Reactions Analysis
7-Bromo-1-methyl-1H-indole-3-sulfonamide undergoes various chemical reactions:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group, to form sulfoxides or sulfones.
Coupling Reactions: The indole ring can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Bromo-1-methyl-1H-indole-3-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-bromo-1-methyl-1H-indole-3-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can interact with the active sites of enzymes, leading to inhibition of their activity.
Receptor Binding: The indole ring can bind to various receptors in the body, modulating their activity and leading to therapeutic effects.
The pathways involved in these interactions depend on the specific biological target and the context of its use in research or therapy.
Comparison with Similar Compounds
7-Bromo-1-methyl-1H-indole-3-sulfonamide can be compared with other indole derivatives:
7-Bromo-1-methyl-1H-indole: Lacks the sulfonamide group, which may result in different biological activities and chemical reactivity.
1-Methyl-1H-indole-3-sulfonamide: Lacks the bromine atom, which affects its ability to participate in certain substitution and coupling reactions.
7-Bromo-1H-indole-3-sulfonamide: Lacks the methyl group, which may influence its binding affinity to certain receptors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1158209-83-6 |
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Molecular Formula |
C9H9BrN2O2S |
Molecular Weight |
289.1 |
Purity |
95 |
Origin of Product |
United States |
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